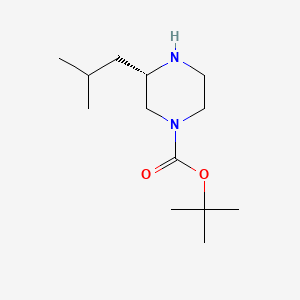

(S)-1-Boc-3-isobutyl-piperazine

Übersicht

Beschreibung

(S)-1-Boc-3-isobutyl-piperazine is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isobutyl group attached to the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-isobutyl-piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and isobutyl bromide.

Alkylation: Piperazine is reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form 3-isobutyl-piperazine.

Protection: The resulting 3-isobutyl-piperazine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Boc-3-isobutyl-piperazine can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any oxidized forms back to the original compound.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the isobutyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-Boc-3-isobutyl-piperazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry: In the chemical industry, it is used in the production of polymers and other materials that require piperazine derivatives.

Wirkmechanismus

The mechanism by which (S)-1-Boc-3-isobutyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The Boc protecting group ensures that the compound remains stable and reactive under physiological conditions, allowing it to reach its target sites effectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Boc-piperazine: Lacks the isobutyl group, making it less hydrophobic and potentially less effective in certain applications.

3-isobutyl-piperazine: Lacks the Boc protecting group, making it more reactive but less stable.

N-Boc-4-piperidone: Another Boc-protected piperazine derivative with different reactivity and applications.

Uniqueness

(S)-1-Boc-3-isobutyl-piperazine is unique due to the combination of the Boc protecting group and the isobutyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biologische Aktivität

(S)-1-Boc-3-isobutyl-piperazine is a piperazine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and an isobutyl substitution at the 3-position of the piperazine ring, contributing to its unique properties and applications in drug development.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 258.36 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in organic solvents (e.g., DMSO, ethyl acetate, methanol) but has limited solubility in water .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of piperazine derivatives reveals that modifications to the piperazine ring can significantly influence biological activity. For example:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-1-Boc-3-isopropyl-piperazine | C12H24N2O2 | Isopropyl substitution instead of isobutyl |

| (S)-1-Boc-3-tert-butyl-piperazine | C13H26N2O2 | Tert-butyl group providing steric bulk |

| 1-Boc-piperazine | C9H18N2O2 | Lacks additional substituents at the 3-position |

These variations demonstrate how structural changes can modulate the pharmacological profile of piperazine derivatives, impacting their efficacy and safety profiles.

Case Studies and Research Findings

-

CXCR4 Antagonism :

A study focused on developing CXCR4 antagonists identified several piperazine derivatives with promising profiles. Notably, modifications to the alkyl side chains improved selectivity and reduced off-target effects. Compounds with similar structures to this compound showed enhanced pharmacokinetic properties and lower toxicity in preliminary assays . -

CNS Activity :

Research on piperazine derivatives has indicated potential CNS effects, with some compounds demonstrating activity at serotonin receptors. This suggests that this compound may also possess similar properties, warranting further investigation into its neuropharmacological effects . -

Anticancer Activity :

A review highlighted various piperazine compounds exhibiting anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Although specific data on this compound is sparse, its structural similarities to known active compounds suggest potential anticancer applications .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647563 | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-62-1 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-methylpropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.